

comparing the properties of copper(II) tartrate with other metal tartrates

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Compound of Interest

Compound Name: Copper(II) tartrate hydrate

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A Comparative Analysis of Copper(II) Tartrate and Other Divalent Metal Tartrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of copper(II) tartrate with other first-row transition metal tartrates, including those of iron(II), cobalt(II), nickel(II), and zinc(II). This document is intended to be a valuable resource for researchers and professionals in materials science, catalysis, and pharmaceutical development, offering an objective comparison supported by available experimental data.

Introduction

Metal tartrates, coordination complexes formed between divalent metal cations and the tartrate anion ($C_4H_4O_6^{2-}$), are of significant interest due to their diverse applications in catalysis, as precursors for metal oxides, and in chiral separations[1]. The tartrate ligand, with its two carboxylate and two hydroxyl groups, is a versatile chelating agent capable of forming a variety of coordination structures. The properties of the resulting metal tartrate are highly dependent on the central metal ion. This guide focuses on comparing the key properties of copper(II) tartrate with its iron(II), cobalt(II), nickel(II), and zinc(II) analogues.

Physical and Chemical Properties

The physical and chemical properties of these metal tartrates, such as their appearance and solubility, are fundamental to their handling and application.

Property	Copper(II) Tartrate	Iron(II) Tartrate	Cobalt(II) Tartrate	Nickel(II) Tartrate	Zinc(II) Tartrate
Molecular Formula (anhydrous)	CuC ₄ H ₄ O ₆ [2]	FeC ₄ H ₄ O ₆	CoC ₄ H ₄ O ₆ [3]	NiC ₄ H ₄ O ₆ [4]	ZnC ₄ H ₄ O ₆ [5]
Molecular Weight (anhydrous, g/mol)	211.62 [6]	203.91	207.00 [3]	206.76 [4]	213.5 [5]
Appearance	Blue or green-to-blue crystalline powder [2] [6]	-	Pinkish-red solid	Green crystalline solid or powder [7]	White crystalline powder
Water Solubility (g/100 mL at 20°C)	Insoluble [6]	Data not available	Data not available	Moderately soluble [7]	0.022 [8]
Solubility Product Constant (K _{sp})	~1.1 x 10 ⁻⁷	Data not available	Data not available	Data not available	Data not available

Note: The solubility of metal tartrates can be influenced by factors such as pH and temperature. For instance, the solubility of nickel tartrate is reported to increase in slightly basic conditions[\[7\]](#) [\[9\]](#).

Crystal Structure

The arrangement of atoms in the solid state dictates many of the macroscopic properties of these compounds. X-ray diffraction studies have revealed that the anhydrous forms of several divalent metal tartrates are isostructural.

Metal Tartrate	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	Reference
Copper(II) Tartrate Hydrate	Orthorhombic	-	8.6717	11.7700	9.2078	[10]
Iron(II) Tartrate	Orthorhombic	I222	-	-	-	[11]
Cobalt(II) Tartrate	Orthorhombic	I222	-	-	-	[11]
Nickel(II) Tartrate	Orthorhombic	I222	-	-	-	[11]
Zinc(II) Tartrate (anhydrous)	Orthorhombic	I222	9.134	10.456	7.391	[11]
Zinc(II) Tartrate Hydrate	Monoclinic	P2(1)/c	13.681	17.059	18.483	[12]

Anhydrous zinc(II) tartrate, and by extension the isostructural iron(II), cobalt(II), and nickel(II) tartrates, feature a three-dimensional coordination polymer network where each metal ion is coordinated to four different tartrate ligands, and each tartrate ligand bridges four different metal ions[11]. The hydrated forms of these tartrates often exhibit different crystal structures. For example, a hydrated nickel(II) tartrate crystallizes in the monoclinic space group P2(1)/c[12]. Similarly, a hydrated cobalt(II) tartrate has been reported to form a 2D sheet structure[13][14].

Thermal Stability

Thermogravimetric analysis (TGA) provides insight into the thermal stability and decomposition pathways of these metal tartrates. The decomposition process for hydrated metal tartrates typically begins with the loss of water molecules, followed by the decomposition of the anhydrous tartrate at higher temperatures.

Metal Tartrate	Dehydration Step(s) (°C)	Decomposition of Anhydrous Tartrate (°C)	Final Residue
Copper(II) Tartrate	-	~250 (decomposes)	-
Iron(II) Tartrate Hydrate	Data not available	Data not available	-
Cobalt(II) Tartrate Hydrate	150 - 220	310 - 400	Co ₃ O ₄
Nickel(II) Tartrate Hydrate	Initial dehydration followed by decomposition	Decomposes upon heating	NiO (in air)
Zinc(II) Tartrate Hydrate	up to ~300	300 - 400	ZnO

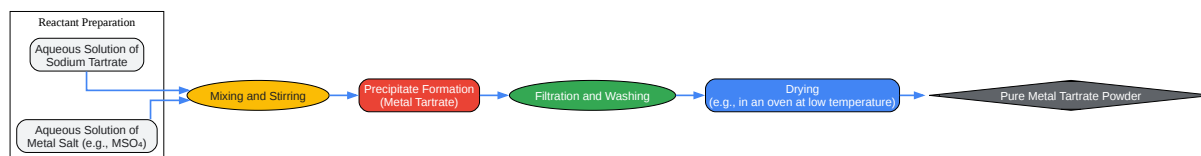
The final residue upon thermal decomposition in an air atmosphere is typically the corresponding metal oxide.

Experimental Protocols

Detailed methodologies for the characterization of metal tartrates are crucial for obtaining reliable and comparable data.

Synthesis of Metal Tartrates

A general method for the synthesis of metal tartrates involves the reaction of a soluble metal salt with a solution of tartaric acid or a soluble tartrate salt.



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Fig. 1: General workflow for the synthesis of metal tartrates.

Determination of Solubility

The solubility of sparingly soluble salts like metal tartrates can be determined by preparing a saturated solution and measuring the concentration of the metal ion in the filtrate.

- **Preparation of Saturated Solution:** An excess of the metal tartrate salt is added to a known volume of deionized water in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Filtration:** The saturated solution is carefully filtered to remove any undissolved solid.
- **Analysis of Metal Ion Concentration:** The concentration of the metal ion in the filtrate is determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).
- **Calculation:** The molar solubility of the metal tartrate is calculated from the concentration of the metal ion. The solubility in g/100 mL can then be determined.

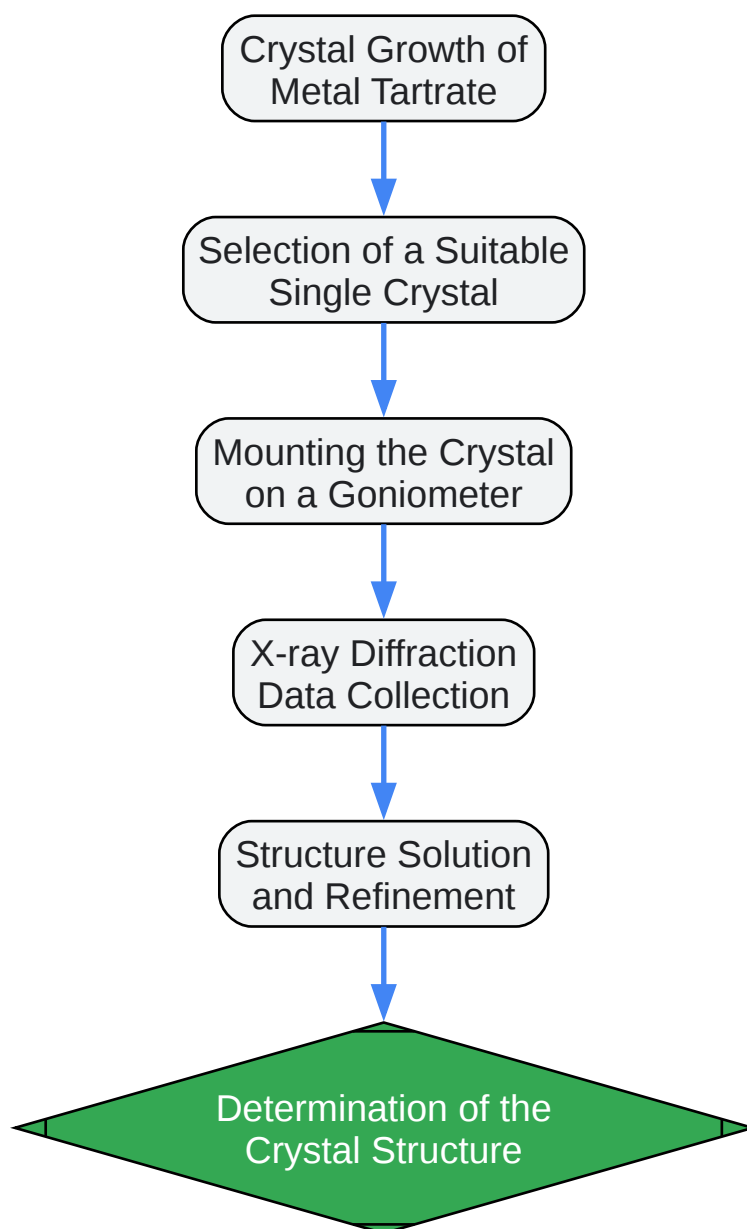
Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of the metal tartrates.

- **Sample Preparation:** A small, accurately weighed sample of the metal tartrate (typically 5-10 mg) is placed in a TGA crucible.
- **Instrument Setup:** The TGA instrument is programmed with a specific temperature ramp (e.g., 10 °C/min) and a controlled atmosphere (e.g., nitrogen or air).
- **Data Collection:** The mass of the sample is recorded as a function of temperature.
- **Data Analysis:** The resulting TGA curve is analyzed to determine the temperatures at which mass loss occurs, corresponding to dehydration and decomposition events.

Single Crystal X-ray Diffraction

This technique is employed to determine the precise three-dimensional arrangement of atoms in a crystalline sample.



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Fig. 2: Experimental workflow for single crystal X-ray diffraction.

Conclusion

This comparative guide highlights the key properties of copper(II) tartrate in relation to other divalent metal tartrates. While sharing the same tartrate ligand, the nature of the central metal ion significantly influences the resulting compound's physical and chemical characteristics. The crystal structures of the anhydrous forms of Fe(II), Co(II), Ni(II), and Zn(II) tartrates are notably isostructural, while the hydrated forms exhibit greater structural diversity. The thermal stability

also varies with the metal ion, though a general pattern of dehydration followed by decomposition to the metal oxide is observed.

Further research is required to obtain more comprehensive quantitative data, particularly for the solubility of iron(II), cobalt(II), and nickel(II) tartrates, to enable a more complete and direct comparison. The experimental protocols provided herein offer a standardized approach for researchers to generate this valuable data.

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References

- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Cobaltous tartrate | C₄H₄CoO₆ | CID 14150611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nickel tartrate | C₄H₄NiO₆ | CID 6452557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Zinc tartrate | C₄H₄O₆Zn | CID 102433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cupric tartrate | C₄H₄CuO₆ | CID 13155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. ZINC TARTRATE CAS#: 551-64-4 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. bjp-bg.com [bjp-bg.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. journal.bcrec.id [journal.bcrec.id]
- 14. [PDF] Synthesis and Structure of 2D Cobalt(II)-tartrate Hydrate Coordination Polymers Crystallised from Aqueous Solution | Semantic Scholar [semanticscholar.org]
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